![molecular formula C16H21N3O5 B2748830 Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate CAS No. 148902-09-4](/img/structure/B2748830.png)

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

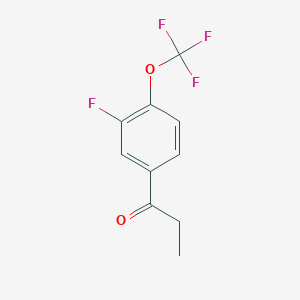

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5 . It is widely used in scientific research due to its diverse applications.

Synthesis Analysis

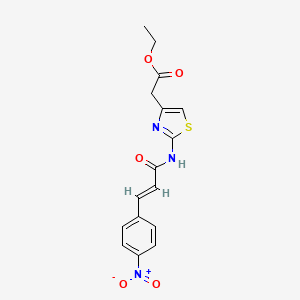

This compound is intriguing due to its structure and offers opportunities for studying molecular interactions and developing new therapeutic strategies. It is a reliable reference material that meets strict industry standards and is used as an intermediate in pharmaceutical research and development .Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. The molecular formula of this compound is C16H21N3O5 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is utilized in the synthesis of various heterocyclic compounds. For example, treatment with diethyl acetonedicarboxylate leads to pyrazoloquinazolines, a transformation that highlights the compound's reactivity towards forming complex molecular structures with potential applications in medicinal chemistry and material science (Peet & Huber, 1993).

Antimycobacterial Activity

Compounds synthesized from this compound have been evaluated for antimycobacterial activity, with some showing promise against Mycobacterium tuberculosis and Mycobacterium fortuitum. This suggests potential therapeutic applications for infections caused by these bacteria (Küçükgüzel et al., 1999).

Pesticidal and Anti-inflammatory Activities

Derivatives of this compound have been synthesized and studied for pesticidal as well as anti-inflammatory and analgesic activities. This research indicates the compound's versatility in leading to substances that could benefit agricultural pest management and pharmaceutical development for treating inflammation and pain (Eliazyan et al., 2013; Sondhi et al., 2005).

Antimicrobial and Antifungal Properties

Further applications include the synthesis of novel pyrazole and pyridine derivatives with antimicrobial activities. These findings support the potential use of this compound derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abunada et al., 2008).

Dye Synthesis

The compound also serves as a precursor in the synthesis of monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, which have been applied to polyester fibers showing good fastness properties. This highlights its utility in the textile industry for developing new dyes with desirable characteristics (Al-Etaibi et al., 2011).

Properties

IUPAC Name |

diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSSVRZWYSFWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)

![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)